1,1'-(Methanediyldicyclohexane-4,1-diyl)bis[3-(2,6-dimethylphenyl)(thiourea)]
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Overview
Description
Preparation Methods
The synthesis of 1,1’-(Methanediyldicyclohexane-4,1-diyl)bis[3-(2,6-dimethylphenyl)(thiourea)] typically involves the reaction of phenyl isothiocyanate with diamines. For instance, the reaction of phenyl isothiocyanate with methanediyldicyclohexane-4,1-diamine under controlled conditions can yield the desired bisthiourea compound . The reaction conditions often involve the use of solvents like diethyl ether and isopropanol, and the process may require purification steps such as recrystallization.
Chemical Reactions Analysis
1,1’-(Methanediyldicyclohexane-4,1-diyl)bis[3-(2,6-dimethylphenyl)(thiourea)] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The thiourea groups can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles. Common reagents used in these reactions include acids, bases, and organic solvents.
Scientific Research Applications
1,1’-(Methanediyldicyclohexane-4,1-diyl)bis[3-(2,6-dimethylphenyl)(thiourea)] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound’s ability to form hydrogen bonds makes it useful in studying protein-ligand interactions.
Medicine: Thiourea derivatives have been explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1,1’-(Methanediyldicyclohexane-4,1-diyl)bis[3-(2,6-dimethylphenyl)(thiourea)] involves its ability to form strong hydrogen bonds and coordinate with metal ions. These interactions can influence various molecular targets and pathways, including enzyme activity and protein folding. The compound’s structure allows it to interact with specific biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 1,1’-(Methanediyldicyclohexane-4,1-diyl)bis[3-(2,6-dimethylphenyl)(thiourea)] include:
- 1,1’-(Ethane-1,2-diyl)bis(3-phenylthiourea)
- 1,1’-(Propane-1,3-diyl)bis(3-phenylthiourea)
- 1,1’-(Butane-1,4-diyl)bis(3-phenylthiourea) These compounds share similar structural features but differ in the length and nature of the linking groups. The unique aspect of 1,1’-(Methanediyldicyclohexane-4,1-diyl)bis[3-(2,6-dimethylphenyl)(thiourea)] lies in its specific methanediyldicyclohexane linkage, which can impart distinct physical and chemical properties .
Properties
Molecular Formula |
C31H44N4S2 |
---|---|
Molecular Weight |
536.8 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3-[4-[[4-[(2,6-dimethylphenyl)carbamothioylamino]cyclohexyl]methyl]cyclohexyl]thiourea |
InChI |
InChI=1S/C31H44N4S2/c1-20-7-5-8-21(2)28(20)34-30(36)32-26-15-11-24(12-16-26)19-25-13-17-27(18-14-25)33-31(37)35-29-22(3)9-6-10-23(29)4/h5-10,24-27H,11-19H2,1-4H3,(H2,32,34,36)(H2,33,35,37) |
InChI Key |
YLFCYEBBHFMEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC2CCC(CC2)CC3CCC(CC3)NC(=S)NC4=C(C=CC=C4C)C |
Origin of Product |
United States |
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